diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate
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Overview
Description
Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate: is a synthetic organic compound with the molecular formula C17H19ClN2O5 and a molecular weight of 366.80 g/mol . This compound is primarily used in research settings, particularly in the fields of organic synthesis and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate typically involves the reaction of 6-chloroindole with diethyl malonate in the presence of a formamido group. The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, and methanol . The reaction is carried out under controlled temperatures, usually around -20°C, to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex organic molecules and heterocycles .
Biology: In biological research, the compound is used to study various biochemical pathways and interactions. It serves as a probe to investigate the function of specific enzymes and proteins .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In industrial settings, Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is known to influence key biochemical processes .
Comparison with Similar Compounds
- Diethyl 2-(6-chloro-1H-indol-3-yl)methyl-2-formamidomalonate
- Diethyl 2-(6-chloroindol-3-yl)methyl-2-formamidomalonate
Comparison: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specific research applications .
Properties
Molecular Formula |
C17H19ClN2O5 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C17H19ClN2O5/c1-3-24-15(22)17(19-10-21,16(23)25-4-2)9-13-7-11-5-6-12(18)8-14(11)20-13/h5-8,10,20H,3-4,9H2,1-2H3,(H,19,21) |
InChI Key |
QOBUKPKALMVXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC2=C(N1)C=C(C=C2)Cl)(C(=O)OCC)NC=O |
Origin of Product |
United States |
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